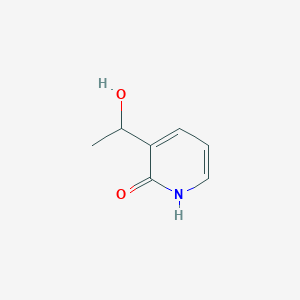
3-(1-Hydroxyethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)pyridin-2(1H)-one is an organic compound with a pyridine ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)pyridin-2(1H)-one typically involves the hydroxylation and arylation of 2-fluoropyridine derivatives under transition-metal-free conditions . This method provides a series of products in good to excellent yields, confirmed by crystal diffraction analysis .
Industrial Production Methods
the general approach involves the use of organic amines as basic catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted pyridine derivatives.
Scientific Research Applications
3-(1-Hydroxyethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The compound’s hydroxyl group plays a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyethyl group at a different position.
2-Phenyl-1H-imidazo[4,5-b]pyridine: Contains an imidazo-pyridine ring system and is used as an enzyme inhibitor.
Uniqueness
3-(1-Hydroxyethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-5,9H,1H3,(H,8,10) |
InChI Key |
DWUUNEHQMCBIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















